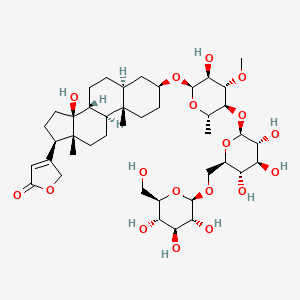
N6-Methyl-2-methyl thioadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Methyl-2-methyl thioadenosine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly effective in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . It is a derivative of adenosine, modified with a methyl group at the N6 position and a methylthio group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N6-Methyl-2-methyl thioadenosine can be synthesized from adenosine through a series of chemical reactions. One common method involves the use of 2-chloro-N-methyl and dimethyl carbonate as reagents . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process may include additional purification steps such as crystallization and chromatography to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N6-Methyl-2-methyl thioadenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are usually carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
N6-Methyl-2-methyl thioadenosine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical behavior.
Biology: The compound is used to investigate the role of nucleoside analogs in cellular processes, including DNA synthesis and repair.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
N6-Methyl-2-methyl thioadenosine exerts its effects primarily by inhibiting DNA synthesis and inducing apoptosis in cancer cells . The compound targets specific enzymes involved in DNA replication, leading to the disruption of the cell cycle and eventual cell death. The molecular pathways involved include the activation of caspases and the inhibition of DNA polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Methyladenosine: A similar compound with a methyl group at the N6 position but lacking the methylthio group.
2-Methylthioadenosine: Another related compound with a methylthio group at the 2 position but without the N6 methyl group.
Uniqueness
N6-Methyl-2-methyl thioadenosine is unique due to the presence of both the N6 methyl and 2 methylthio groups, which confer distinct chemical and biological properties. This dual modification enhances its antitumor activity and makes it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C10H14N2O5S |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m1/s1 |
Clé InChI |
CKHFVQVATAWGSH-WJZMDOFJSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](S2)CO)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




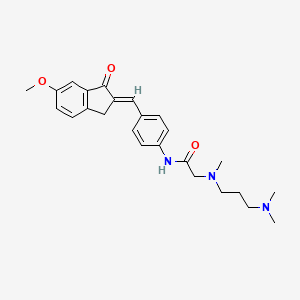
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)
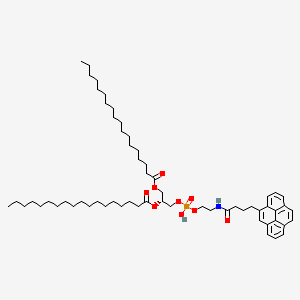

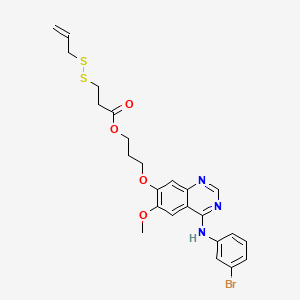
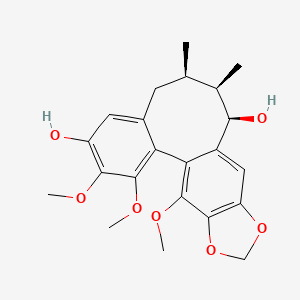

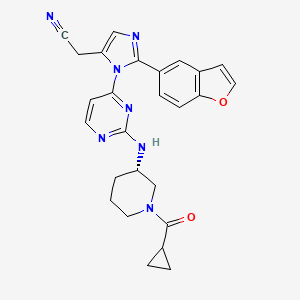
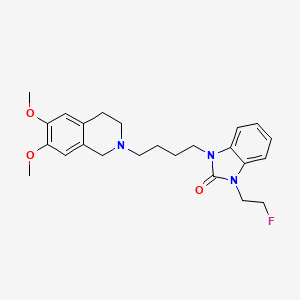

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)
